molecular formula C11H8ClN3O3S B13786267 4-chloro-N-(5-formylpyrimidin-2-yl)benzenesulfonamide

4-chloro-N-(5-formylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B13786267
M. Wt: 297.72 g/mol
InChI Key: ZRHUMCGMJORMPA-UHFFFAOYSA-N
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Description

4-chloro-N-(5-formylpyrimidin-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a chloro group, a formylpyrimidine moiety, and a benzenesulfonamide structure. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-formylpyrimidin-2-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as formamide and a suitable aldehyde.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-formylpyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: 4-chloro-N-(5-carboxypyrimidin-2-yl)benzenesulfonamide

    Reduction: 4-chloro-N-(5-hydroxymethylpyrimidin-2-yl)benzenesulfonamide

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-chloro-N-(5-formylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-formylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes that depend on carbonic anhydrase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(5-formylpyrimidin-2-yl)benzenesulfonamide is unique due to its specific combination of a chloro group, formylpyrimidine moiety, and benzenesulfonamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H8ClN3O3S

Molecular Weight

297.72 g/mol

IUPAC Name

4-chloro-N-(5-formylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H8ClN3O3S/c12-9-1-3-10(4-2-9)19(17,18)15-11-13-5-8(7-16)6-14-11/h1-7H,(H,13,14,15)

InChI Key

ZRHUMCGMJORMPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=NC=C(C=N2)C=O)Cl

Origin of Product

United States

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